An In-depth Technical Guide to the Potential Biological Activity of 3-amino-N,N-diethylpropanamide
An In-depth Technical Guide to the Potential Biological Activity of 3-amino-N,N-diethylpropanamide
Abstract
3-amino-N,N-diethylpropanamide, a derivative of the naturally occurring β-amino acid, β-alanine, presents a compelling yet underexplored scaffold for pharmacological investigation. While direct research into its biological activity is limited, its structural analogy to known bioactive molecules suggests a range of potential therapeutic applications. This guide provides a comprehensive framework for researchers and drug development professionals to explore the pharmacological potential of this compound. We will delve into its physicochemical properties, extrapolate potential biological activities based on the established roles of β-amino acids, and propose a structured research plan, complete with detailed experimental protocols, to systematically evaluate its therapeutic promise. This document serves as a foundational resource to stimulate and guide future research into this intriguing molecule.
Introduction: The Untapped Potential of a β-Alanine Derivative
β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including hypoglycemic, antifungal, and anthelminthic properties.[1] They serve as crucial building blocks for various pharmaceuticals and can be integrated into peptides to enhance their stability and potency.[1][2] 3-amino-N,N-diethylpropanamide, also known as β-alanine diethylamide, is a structurally simple derivative of β-alanine. β-alanine itself is a precursor to the dipeptide carnosine and is suggested to function as a neuromodulator or neurotransmitter in the central nervous system (CNS).[3] Given this lineage, 3-amino-N,N-diethylpropanamide warrants a thorough investigation into its own biological profile. This guide will provide the necessary scientific grounding and a practical experimental roadmap for such an endeavor.
Physicochemical Properties and Safety Profile
A foundational understanding of a compound's physical and chemical characteristics is paramount before embarking on biological studies.
| Property | Value | Source |
| Molecular Formula | C7H16N2O | PubChem[4] |
| Molecular Weight | 144.21 g/mol | PubChem[4] |
| CAS Number | 71274-45-8 | PubChem[4] |
| Synonyms | beta-alanine diethylamide | PubChem[4] |
| Predicted LogP | -0.6 | PubChem[4] |
| GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation | PubChem[4] |
Interpretation for Researchers: The negative LogP value suggests good water solubility, which is advantageous for in vitro assay development and potential formulation. However, the noted hazards necessitate careful handling in a laboratory setting, utilizing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Postulated Biological Activities and Mechanisms of Action
Based on the known activities of structurally related β-amino acids and their derivatives, we can hypothesize several avenues of biological activity for 3-amino-N,N-diethylpropanamide.
Neuromodulatory and Neuroprotective Effects
Given that β-alanine has known roles in the CNS, it is plausible that its diethylamide derivative could also exhibit neuromodulatory or neuroprotective properties.[3] β-alanine supplementation has been shown to increase brain levels of carnosine, which has antioxidant and anti-inflammatory effects.[5] Furthermore, β-alanine may influence neurotransmitter systems.
Hypothetical Signaling Pathway: Neuroprotection via Carnosine Synthesis
Caption: Hypothetical pathway for neuroprotection by 3-amino-N,N-diethylpropanamide.
Antimicrobial Activity
Peptides containing β-amino acids have demonstrated antimicrobial properties.[2] The incorporation of β-amino acids can enhance the stability of these peptides against enzymatic degradation. While 3-amino-N,N-diethylpropanamide is not a peptide, its β-amino acid core could confer some intrinsic antimicrobial activity or serve as a synthon for more complex antimicrobial agents.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Derivatives of β-amino amides have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[1] The structural features of 3-amino-N,N-diethylpropanamide make it a candidate for evaluation against this enzyme.
Proposed Research and Development Workflow
A systematic approach is essential to validate these hypotheses. The following workflow outlines a comprehensive plan for the biological evaluation of 3-amino-N,N-diethylpropanamide.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the biological evaluation of 3-amino-N,N-diethylpropanamide.
Detailed Experimental Protocols
In Vitro Screening
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Objective: To determine if 3-amino-N,N-diethylpropanamide interacts with key CNS receptors (e.g., GABA, glutamate, dopamine, serotonin receptors).
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Protocol:
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Prepare cell membrane homogenates expressing the target receptor.
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Incubate the membranes with a specific radioligand and varying concentrations of 3-amino-N,N-diethylpropanamide.
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After incubation, separate bound from free radioligand by rapid filtration.
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Quantify the radioactivity of the filters using a scintillation counter.
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Calculate the Ki (inhibition constant) from competition binding curves.
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Objective: To determine the lowest concentration of 3-amino-N,N-diethylpropanamide that inhibits the visible growth of a microorganism.
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Protocol:
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Prepare a two-fold serial dilution of 3-amino-N,N-diethylpropanamide in a 96-well microtiter plate.
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Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
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Include positive (microorganism only) and negative (broth only) controls.
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Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
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Determine the MIC as the lowest concentration of the compound that shows no visible growth.
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Mechanism of Action Studies
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Objective: To assess the ability of 3-amino-N,N-diethylpropanamide to protect neuronal cells from oxidative stress.
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Protocol:
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Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
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Pre-treat the cells with varying concentrations of 3-amino-N,N-diethylpropanamide for a specified time.
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Induce oxidative stress by adding an agent such as hydrogen peroxide or 6-hydroxydopamine.
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After the stress period, assess cell viability using an MTT or LDH assay.
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Quantify the protective effect of the compound compared to untreated stressed cells.
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In Vivo Evaluation
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Objective: To determine the basic pharmacokinetic profile of 3-amino-N,N-diethylpropanamide.
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Protocol:
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Administer a single dose of 3-amino-N,N-diethylpropanamide to a cohort of rodents (e.g., mice or rats) via intravenous and oral routes.
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Collect blood samples at predetermined time points post-administration.
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Process the blood samples to obtain plasma.
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Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
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Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
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Conclusion and Future Directions
While the biological landscape of 3-amino-N,N-diethylpropanamide remains largely uncharted, its structural relationship to β-alanine provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research workflow offers a systematic and comprehensive approach to elucidating its pharmacological profile. Future research should focus on the key areas of neuromodulation, antimicrobial activity, and enzyme inhibition. Positive findings in these initial screens would warrant more in-depth mechanistic studies and progression into preclinical animal models. The journey to understanding the full potential of 3-amino-N,N-diethylpropanamide begins with the foundational and exploratory research outlined in this guide.
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